N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
説明
N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core, a bicyclic scaffold with fused pyrrole and pyrimidine rings. Key structural elements include:
- A thioether (-S-) bridge connecting the acetamide moiety to the pyrrolopyrimidine core, enhancing conformational flexibility and redox activity.
- A 3-isopropyl substituent on the pyrrolopyrimidine ring, influencing steric and hydrophobic properties.
- A 4-oxo group in the pyrimidine ring, enabling hydrogen bonding and coordination with metal ions.
特性
IUPAC Name |
N-(4-bromophenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O2S/c1-14(2)28-22(30)21-20(18(12-25-21)15-6-4-3-5-7-15)27-23(28)31-13-19(29)26-17-10-8-16(24)9-11-17/h3-12,14,25H,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSMVFNUDKKOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure comprises a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-bromophenyl and isopropyl groups enhances its pharmacological profile. The thioacetamide moiety is also significant for its interactions with biological targets.
Table 1: Structural Components of this compound
| Component | Description |
|---|---|
| 4-Bromophenyl | Aromatic ring that may influence binding |
| Isopropyl | Aliphatic group affecting solubility |
| Pyrrolo[3,2-d]pyrimidine | Core structure with potential antitumor activity |
| Thioacetamide | Sulfur-containing group enhancing reactivity |
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit multiple cancer cell lines effectively. A study highlighted that certain pyrido[2,3-d]pyrimidine derivatives demonstrated IC50 values as low as 1.54 μM against prostate cancer cells (PC-3) and 3.36 μM against lung cancer cells (A-549) .
Mechanism of Action:
The mechanism often involves the inhibition of key kinases such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to G2/M phase arrest and apoptosis in cancer cells .
Antimicrobial Activity
The compound's thioacetamide component suggests potential antimicrobial properties. Studies on thiazole derivatives indicate that similar sulfur-containing compounds can exhibit significant antibacterial activity against various pathogens . The interaction of these compounds with bacterial DNA gyrase has been proposed as a mechanism for their antibacterial effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the phenyl and pyrimidine rings can enhance potency and selectivity against cancer and bacterial targets. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been shown to increase anticancer activity .
Case Studies
- Antitumor Efficacy : A recent study evaluated several pyrrolamide derivatives in vitro against various cancer cell lines, demonstrating that modifications in their structure significantly influenced their IC50 values and overall efficacy .
- Antibacterial Screening : Another investigation focused on thiazole-integrated compounds revealed promising antibacterial effects against Gram-positive bacteria, suggesting that similar modifications could enhance the antimicrobial profile of our compound of interest .
化学反応の分析
Thioamide-Specific Reactions
The thioacetamide group (-S-C(=O)-NHR) enables nucleophilic substitution and oxidation reactions. Key observations include:
-
Nucleophilic Substitution : The sulfur atom in the thioamide group undergoes nucleophilic displacement with amines or alcohols under basic conditions. For example, reactions with primary amines yield substituted acetamide derivatives .
-
Oxidation : Thioamide groups are oxidized to sulfoxides or sulfones using agents like mCPBA (meta-chloroperoxybenzoic acid), as seen in analogous pyrimidine-thioacetamide systems .
Table 1: Reactivity of Thioamide Group
Pyrrolopyrimidine Core Reactivity
The pyrrolo[3,2-d]pyrimidine scaffold participates in electrophilic aromatic substitution and ring-opening reactions:
-
Electrophilic Substitution : Bromination at the 5-position of the pyrrole ring occurs under mild conditions (e.g., NBS in CCl₄) .
-
Ring-Opening : Strong acids (e.g., HCl/EtOH) cleave the pyrimidine ring, forming substituted pyridine intermediates.
Table 2: Pyrrolopyrimidine Reactivity
| Reaction | Conditions | Major Product | Notes |
|---|---|---|---|
| Bromination | NBS, CCl₄, 0°C | 5-Bromo-pyrrolopyrimidine | Regioselective |
| Acid Hydrolysis | 6M HCl, reflux | 4-Oxo-7-phenylpyrrolidine-3-carboxylic acid | Degradation pathway |
Bromophenyl Group Reactivity
The 4-bromophenyl substituent enables cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Forms aryl amines when treated with secondary amines (e.g., morpholine) and Pd/Xantphos .
Table 3: Bromophenyl Cross-Coupling Reactions
| Coupling Type | Catalyst/Base | Partner | Product Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 75–85% |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | Morpholine | 68% |
Biological Interaction Pathways
Though not direct chemical reactions, the compound’s interactions with biological targets inform its reactivity:
-
Enzyme Inhibition : The pyrrolopyrimidine core mimics purine bases, competitively inhibiting kinases (e.g., EGFR) via hydrogen bonding with ATP-binding pockets .
-
Thioamide-Ligand Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺), enhancing redox activity in biological systems .
Comparative Analysis with Structural Analogs
Data from analogs highlight trends in reactivity:
-
Fluorophenyl Analog : Replacing Br with F reduces steric hindrance, increasing Suzuki coupling yields by 10–15% .
-
Cyanopyridine Derivative : The cyano group enhances electrophilic substitution rates at the pyrimidine ring .
Thermal and Photochemical Stability
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound is compared below with analogs based on core structure, substituents, and functional groups.
Table 1: Structural and Functional Comparison
Key Insights
Core Structure Diversity :
- The pyrrolo[3,2-d]pyrimidine core of the target compound distinguishes it from pyridazine-based analogs (e.g., pyrido[3,4-d]pyridazines), which exhibit different electronic properties due to nitrogen positioning .
- The pyrrolo[1,2-b]pyridazine core in the patent compound (EP 4 374 877 A2) shares fused bicyclic features but differs in ring connectivity, impacting binding interactions .
The thioacetamide linker in the target compound may improve solubility compared to carboxamide or ether linkages in analogs .
Functional Group Contributions :
- The 4-oxo group in the target compound’s pyrimidine ring facilitates hydrogen bonding, analogous to the nitrile group in pyrido[3,4-d]pyridazines, which participates in dipole interactions .
- The morpholine substituent in the patent compound enhances solubility and bioavailability, a feature absent in the target compound .
Synthetic Pathways: Synthesis of the target compound likely employs strategies similar to those for pyrido[3,4-d]pyridazines, such as cyclocondensation of aminopyrimidines with ketones or thioureas .
Research Findings and Implications
- Hydrogen Bonding Patterns : The target compound’s 4-oxo and thioacetamide groups may form a C(4) hydrogen-bonding motif (per graph set analysis ), critical for crystal packing or target binding.
- Limitations : The absence of a morpholine or trifluoromethyl group may reduce bioavailability compared to the patent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
